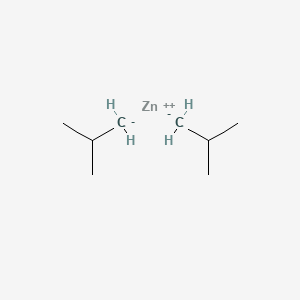
FAM-11-dCTP, 6-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FAM-11-dCTP, 6-isomer: is a derivative of deoxycytidine triphosphate (dCTP) labeled with 6-fluorescein (FAM). It is commonly used as a fluorophore for labeling biomolecules due to its high quantum yield and bright green emission . This compound is particularly useful in various DNA labeling techniques such as Nick-translation, 3’-end labeling, random primed labeling, polymerase chain reaction (PCR), and complementary DNA (cDNA) synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FAM-11-dCTP, 6-isomer involves the conjugation of 6-fluorescein to deoxycytidine triphosphate. The linker length of 11 carbon atoms is optimized for efficient incorporation into the growing DNA chain . The reaction conditions typically involve the use of Taq-polymerase, DNA-polymerase I, Phi 29 polymerase, Klenow fragment, reverse transcriptase, or terminal transferase .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is purified using high-performance liquid chromatography (HPLC) and tested for purity in enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions: FAM-11-dCTP, 6-isomer primarily undergoes enzymatic incorporation into DNA chains. It does not typically participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The common reagents used include Taq-polymerase, DNA-polymerase I, Phi 29 polymerase, Klenow fragment, reverse transcriptase, and terminal transferase . The reaction conditions are optimized for the efficient incorporation of the fluorescently-labeled dCTP into the DNA chain .
Major Products: The major product formed is fluorescently-labeled DNA, which can be used in various molecular biology techniques .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, FAM-11-dCTP, 6-isomer is used for labeling DNA molecules, enabling the study of DNA interactions and modifications .
Biology: In biological research, it is used for fluorescent in situ hybridization (FISH), microarray gene profiling, Southern blot, and Northern blot . It is also used in cell and live imaging studies due to its strong and stable fluorescence signal .
Medicine: In medicine, this compound is used in diagnostic assays to detect specific DNA sequences, aiding in the diagnosis of genetic disorders and infectious diseases .
Industry: In the industrial sector, it is used in the production of diagnostic kits and research tools for molecular biology .
Mecanismo De Acción
FAM-11-dCTP, 6-isomer is incorporated into the growing DNA chain by various DNA polymerases . The 6-fluorescein moiety provides a fluorescent signal, allowing for the visualization and quantification of DNA . The linker length of 11 carbon atoms ensures efficient incorporation and minimal interference with DNA polymerase activity .
Comparación Con Compuestos Similares
FAM-12-dCTP: Another fluorescein-labeled dCTP with a different linker length.
TAMRA-dCTP: A tetramethylrhodamine-labeled dCTP used for similar applications but with different spectral properties.
Cy3-dCTP: A cyanine dye-labeled dCTP used for DNA labeling with different emission characteristics.
Uniqueness: FAM-11-dCTP, 6-isomer is unique due to its optimal linker length, which ensures efficient incorporation into DNA and strong fluorescence signal . Its high quantum yield and bright green emission make it a preferred choice for various molecular biology applications .
Propiedades
Fórmula molecular |
C39H39Li3N5O20P3 |
|---|---|
Peso molecular |
1011.6 g/mol |
Nombre IUPAC |
trilithium;[[[(2R,3S,5R)-5-[6-amino-5-[3-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]prop-1-ynyl]-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C39H42N5O20P3.3Li/c40-36-22(19-44(39(52)43-36)34-18-29(47)32(62-34)20-60-66(56,57)64-67(58,59)63-65(53,54)55)5-4-14-41-33(48)6-2-1-3-13-42-37(49)21-7-10-25(28(15-21)38(50)51)35-26-11-8-23(45)16-30(26)61-31-17-24(46)9-12-27(31)35;;;/h7-12,15-17,19,29,32,34,36,45,47H,1-3,6,13-14,18,20,40H2,(H,41,48)(H,42,49)(H,43,52)(H,50,51)(H,56,57)(H,58,59)(H2,53,54,55);;;/q;3*+1/p-3/t29-,32+,34+,36?;;;/m0.../s1 |
Clave InChI |
WXKYUDILHYOXAO-BPWIAOORSA-K |
SMILES isomérico |
[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
SMILES canónico |
[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


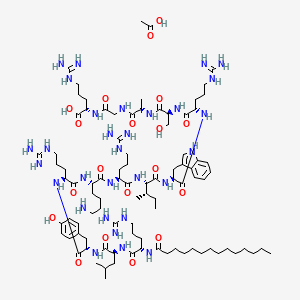
![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)
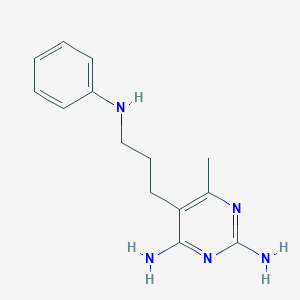

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)


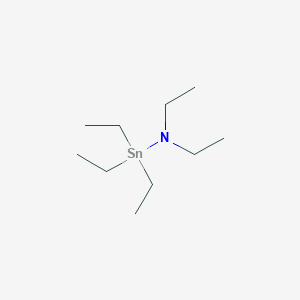
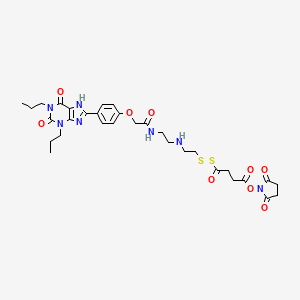
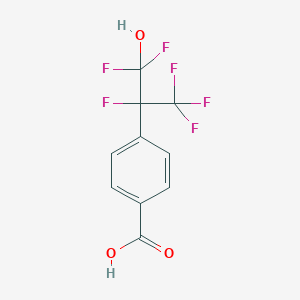

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

